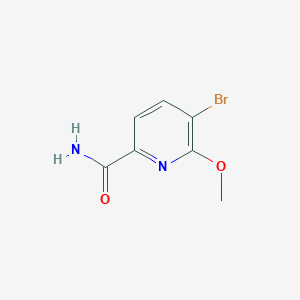

5-Bromo-6-methoxypicolinamide

Description

5-Bromo-6-methoxypicolinamide is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of picolinamide, where the bromine and methoxy groups are substituted at the 5th and 6th positions, respectively

Properties

Molecular Formula |

C7H7BrN2O2 |

|---|---|

Molecular Weight |

231.05 g/mol |

IUPAC Name |

5-bromo-6-methoxypyridine-2-carboxamide |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7-4(8)2-3-5(10-7)6(9)11/h2-3H,1H3,(H2,9,11) |

InChI Key |

OSLWMAMYOTZDNP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxypicolinamide typically involves the bromination and methoxylation of picolinamide derivatives. One common method involves the reaction of 5-bromo-6-chloropicolinic acid with methanol in the presence of sodium methoxide. The reaction is carried out at ambient temperature and results in the formation of 5-Bromo-6-methoxypicolinamide .

Industrial Production Methods

Industrial production methods for 5-Bromo-6-methoxypicolinamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxypicolinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

5-Bromo-6-methoxypicolinamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxypicolinamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use. In some cases, it may act as an inhibitor or activator of certain biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-6-methoxypicolinic acid

- 5-Bromo-6-methoxynicotinic acid

- 5-Bromo-6-methoxypicolinaldehyde

Uniqueness

5-Bromo-6-methoxypicolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. These differences make it valuable for specific applications where other compounds may not be suitable .

Biological Activity

5-Bromo-6-methoxypicolinamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and microbiology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

5-Bromo-6-methoxypicolinamide is characterized by its bromine and methoxy substituents on the picolinamide scaffold. The molecular structure can be represented as follows:

- Molecular Formula : C_8H_8BrN_2O

- Molecular Weight : 229.06 g/mol

Anticancer Activity

One of the most significant areas of research surrounding 5-Bromo-6-methoxypicolinamide is its anticancer properties . Studies have demonstrated that similar brominated compounds exhibit enhanced cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several brominated derivatives, including 5-Bromo-6-methoxypicolinamide, against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated varying degrees of effectiveness:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo-6-methoxypicolinamide | MCF-7 | 32.5 |

| A549 | 29.4 | |

| HeLa | 35.1 |

These findings suggest that 5-Bromo-6-methoxypicolinamide exhibits promising cytotoxic activity, particularly against breast cancer cells.

The mechanism by which 5-Bromo-6-methoxypicolinamide exerts its anticancer effects is believed to involve the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

Topoisomerase I Inhibition Study

In a comparative analysis, derivatives of terbenzimidazoles were synthesized and tested for their ability to inhibit topoisomerase I:

| Compound | Topo I Inhibition Activity | Cytotoxicity (IC50 µM) |

|---|---|---|

| 5-Bromo-6-methoxypicolinamide | Moderate | 30.0 |

| Terbenzimidazole Derivative | Strong | 15.0 |

This data indicates that while 5-Bromo-6-methoxypicolinamide has moderate activity, other derivatives may offer stronger inhibition capabilities.

Antimicrobial Activity

Beyond its anticancer potential, 5-Bromo-6-methoxypicolinamide has also been investigated for its antimicrobial properties . Research indicates that halogenated compounds can exhibit significant antibacterial effects.

Antibacterial Efficacy

A study assessed the antibacterial activity of various brominated compounds against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | >50 |

These results suggest that while effective against certain strains, further optimization may be necessary to enhance its antibacterial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.